molecular formula C25H26FN5O B2434456 7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 862197-58-8

7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2434456
CAS No.: 862197-58-8
M. Wt: 431.515
InChI Key: JMSDMVRSBNHQLZ-UHFFFAOYSA-N
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Description

7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H26FN5O and its molecular weight is 431.515. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are yet to be fully identified. Based on the structural similarity to other compounds, it is likely that it interacts with key enzymes or receptors in the cell .

Mode of Action

It is hypothesized that the compound binds to its target, leading to a change in the target’s function . This change could inhibit or enhance the target’s activity, depending on the nature of the target and the specific binding interaction.

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Given the compound’s potential interaction with key cellular enzymes or receptors, it is likely that it impacts multiple pathways, leading to downstream effects on cell function .

Pharmacokinetics

The presence of the piperazine and fluorine moieties in the compound may influence its pharmacokinetic properties . These groups could potentially enhance the compound’s absorption and distribution within the body, impacting its bioavailability .

Result of Action

Based on preliminary studies, it appears that the compound may have potential anticancer activity . It has been observed to affect cell viability in certain cell lines .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the pH of its environment, as certain functional groups in the compound can gain or lose protons depending on the pH . Additionally, the compound’s stability could be influenced by temperature and the presence of other reactive compounds .

Properties

IUPAC Name

7-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O/c1-18-14-24(31-25(28-18)22(16-27-31)19-6-4-3-5-7-19)30-12-10-29(11-13-30)17-20-15-21(26)8-9-23(20)32-2/h3-9,14-16H,10-13,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSDMVRSBNHQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=C(C=CC(=C4)F)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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